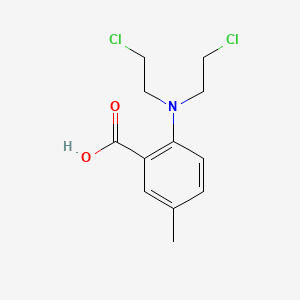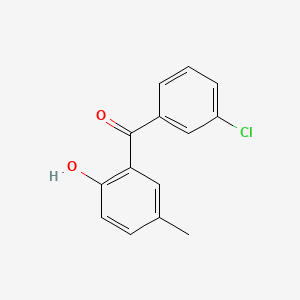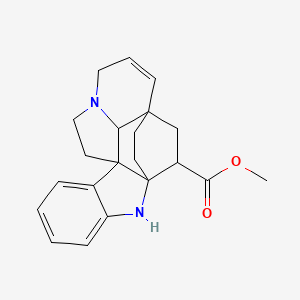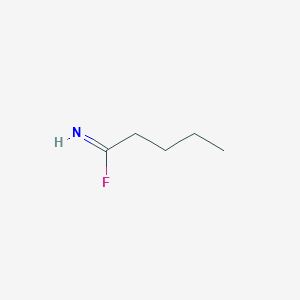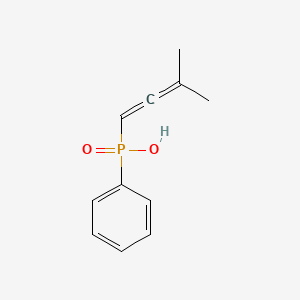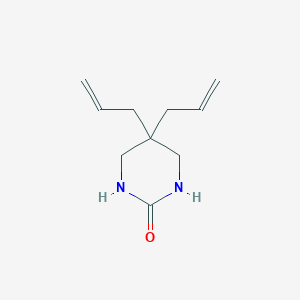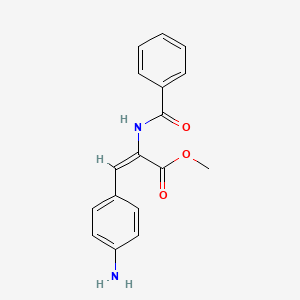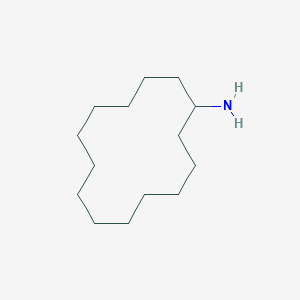
Cyclotetradecanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetradecanamine is a chemical compound with the molecular formula C14H29N . It is a cycloalkane derivative, specifically a cyclotetradecane with an amine group attached. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotetradecanamine can be synthesized through several methods. One common approach involves the cyclization of linear tetradecane derivatives followed by amination. The reaction conditions typically require high temperatures and the presence of catalysts to facilitate the cyclization process. Another method involves the reduction of cyclotetradecanone using amine reagents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient production of this compound with high purity. The process may also involve purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclotetradecanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclotetradecane, while reduction can produce various amine derivatives.
Scientific Research Applications
Cyclotetradecanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclotetradecanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclotetradecane: The parent hydrocarbon without the amine group.
Cyclotetradecanone: The ketone derivative of cyclotetradecane.
Cyclotetradecanol: The alcohol derivative of cyclotetradecane.
Uniqueness
Cyclotetradecanamine is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its similar counterparts.
Properties
CAS No. |
5266-68-2 |
|---|---|
Molecular Formula |
C14H29N |
Molecular Weight |
211.39 g/mol |
IUPAC Name |
cyclotetradecanamine |
InChI |
InChI=1S/C14H29N/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h14H,1-13,15H2 |
InChI Key |
PYCCWQTUXZJGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(CCCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


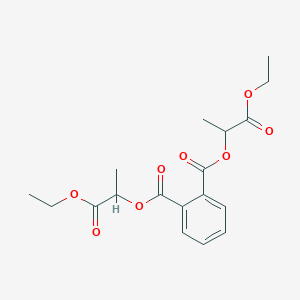
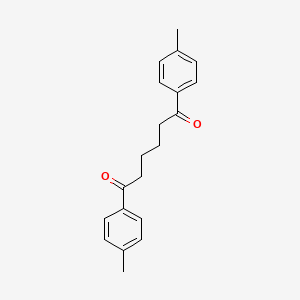
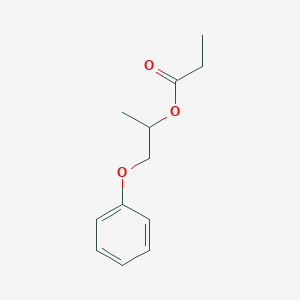
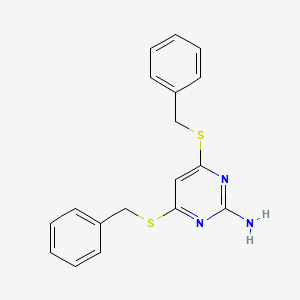


![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
